molecular formula C16H23ClN2O B10970591 N-(3-chloro-2-methylphenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

Cat. No.: B10970591
M. Wt: 294.82 g/mol
InChI Key: QMMOLIBYCUKGHP-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated aromatic ring and a piperidine moiety, which are connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE typically involves the following steps:

    Formation of the Acetamide Linkage: This can be achieved by reacting 3-chloro-2-methylaniline with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.

    Introduction of the Piperidine Moiety: The resulting intermediate is then reacted with 3,5-dimethylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones or other oxidized aromatic derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDINYL)ACETAMIDE: A closely related compound with similar structural features.

    N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDINYL)PROPIONAMIDE: Differing by the length of the carbon chain in the acyl group.

    N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDINYL)BUTYRAMIDE: Another analog with a longer carbon chain.

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE is unique due to its specific combination of a chlorinated aromatic ring and a piperidine moiety, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

InChI

InChI=1S/C16H23ClN2O/c1-11-7-12(2)9-19(8-11)10-16(20)18-15-6-4-5-14(17)13(15)3/h4-6,11-12H,7-10H2,1-3H3,(H,18,20)

InChI Key

QMMOLIBYCUKGHP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

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